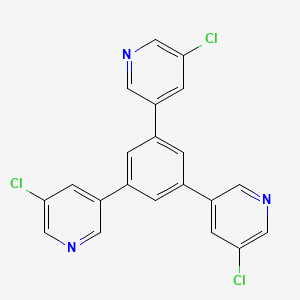![molecular formula C16H9BrN2O B15249422 3-Bromo-2-phenylfuro[2,3-b]quinoxaline CAS No. 88051-11-0](/img/structure/B15249422.png)
3-Bromo-2-phenylfuro[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-phenylfuro[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a furoquinoxaline core with a bromine atom at the 3-position and a phenyl group at the 2-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in various scientific disciplines.
Métodos De Preparación
The synthesis of 3-Bromo-2-phenylfuro[2,3-b]quinoxaline typically involves multi-step procedures that include the formation of the furoquinoxaline core followed by bromination and phenylation reactions. One common synthetic route involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
3-Bromo-2-phenylfuro[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The furoquinoxaline core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted furoquinoxaline derivatives with diverse functional groups .
Aplicaciones Científicas De Investigación
3-Bromo-2-phenylfuro[2,3-b]quinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-phenylfuro[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level. For example, it has been shown to interact with the thermally activated delayed fluorescence (TADF) pathway, making it a valuable component in the development of efficient OLEDs . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Bromo-2-phenylfuro[2,3-b]quinoxaline can be compared with other similar compounds, such as:
2-Phenylfuro[2,3-b]quinoxaline: Lacks the bromine substituent, resulting in different chemical properties and reactivity.
3-Methylthio-2-phenylfuro[2,3-b]quinoxaline: Contains a methylthio group instead of a bromine atom, leading to variations in its chemical behavior and applications.
2-Phenyl-3-substituted furo[2,3-b]quinoxalines:
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
88051-11-0 |
|---|---|
Fórmula molecular |
C16H9BrN2O |
Peso molecular |
325.16 g/mol |
Nombre IUPAC |
3-bromo-2-phenylfuro[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H9BrN2O/c17-13-14-16(19-12-9-5-4-8-11(12)18-14)20-15(13)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
KHSLBCRLXHISAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


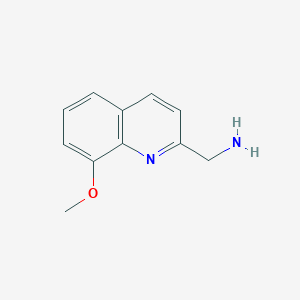
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)

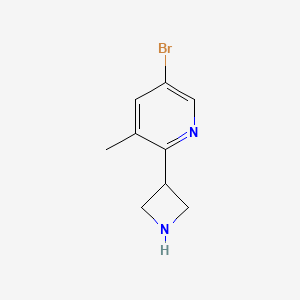

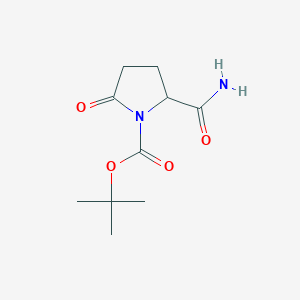
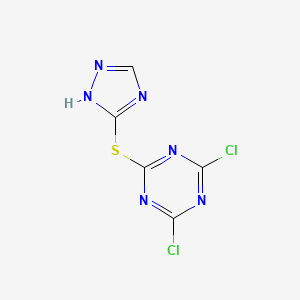
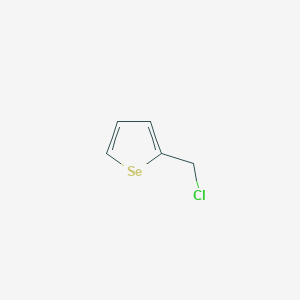
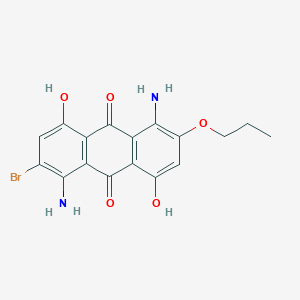
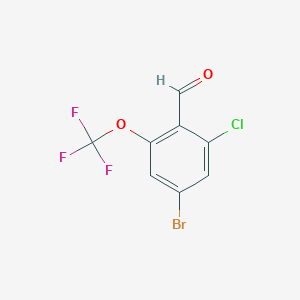
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
![8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
